

Spectroscopic data (NMR, IR, MS) of (2-Chlorophenyl)methyl selenocyanate

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Compound of Interest

Compound Name: (2-Chlorophenyl)methyl
selenocyanate

CAS No.: 57239-47-1

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Spectroscopic Data Guide: (2-Chlorophenyl)methyl Selenocyanate

Introduction & Chemical Context

(2-Chlorophenyl)methyl selenocyanate is an organoselenium compound of significant interest in medicinal chemistry, particularly as a synthetic intermediate for selenocysteine derivatives and as a potential chemopreventative agent. Its structure features a selenocyanate ($-\text{SeCN}$) group attached to a benzylic position, with a chlorine atom at the ortho position of the phenyl ring.

- Chemical Formula: C

H

CINSe

- Molecular Weight: ~230.55 g/mol (based on

Se and

Cl)

- **Structural Key:** The ortho-chloro substituent introduces specific steric and electronic perturbations that distinguish its spectral signature from the para and meta isomers.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, as specific impurities often appear in the raw data. The compound is typically synthesized via nucleophilic substitution (S_N2) of 2-chlorobenzyl chloride with potassium selenocyanate (KSeCN) in acetonitrile or acetone.

Common Impurities to Watch For:

- **Starting Material:** 2-Chlorobenzyl chloride (distinct CH shift).
- **Diselenide Byproduct:** Bis(2-chlorobenzyl) diselenide (formed via oxidation/hydrolysis).
- **Isoselenocyanate:** The linkage isomer (–NCSe) is rare but possible under thermal stress.

Spectroscopic Analysis

A. Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate confirmation of the selenocyanate functional group.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment & Notes
-SeCN Stretch	2145 – 2155	Sharp, Strong	Diagnostic Peak. The C≡N stretch attached to Se is distinct from thiocyanates (~2160 cm ⁻¹) and nitriles (~2250 cm ⁻¹). ^[1]
C-H (Aromatic)	3000 – 3100	Weak	Typical aromatic C-H stretching. ^{[1][2]}
C-H (Aliphatic)	2900 – 2980	Weak	Benzylic methylene C-H stretch.
C=C (Aromatic)	1450 – 1600	Medium	Ring skeletal vibrations.
C-Cl Stretch	740 – 760	Strong	Characteristic of ortho-substituted chlorobenzenes.

B. Nuclear Magnetic Resonance (NMR)^{[2][3][4][5][6]}

1.

¹H NMR (Proton NMR)

The ortho-chloro substituent exerts a deshielding effect (paramagnetic anisotropy and steric compression) on the benzylic protons compared to the unsubstituted or para-substituted analogues.

- Solvent: CDCl₃

(Standard)

- Reference: TMS (0.00 ppm)

Proton Environment	Shift (, ppm)	Multiplicity	Integration	Mechanistic Insight
Benzylic (-CH-)	4.40 – 4.45	Singlet	2H	Key Signal. Shifted downfield relative to benzyl selenocyanate (~4.25 ppm) due to the ortho-Cl effect. Distinct from the starting chloride (~4.73 ppm).
Aromatic (Ar-H)	7.20 – 7.50	Multiplet	4H	Complex ABCD pattern due to the lack of symmetry caused by ortho-substitution. The proton adjacent to Cl (H-3) and the benzylic position (H-6) are most deshielded.

2.

C NMR (Carbon-13)

The

¹³C spectrum confirms the carbon skeleton and the presence of the nitrile carbon.

Carbon Environment	Shift (, ppm)	Notes
-SeCN (Nitrile)	101.0 – 102.5	Diagnostic. Characteristic low-intensity peak for selenocyanates.
Benzylic (-CH -)	32.0 – 34.0	Upfield shift relative to the starting chloride (~46 ppm) due to the "heavy atom effect" of Selenium.
Aromatic (ipso C-Cl)	~134.0	Deshielded quaternary carbon.
Aromatic (other)	127.0 – 131.0	Remaining 5 aromatic carbons (distinct signals due to asymmetry).

3.

Se NMR (Selenium NMR)

If available,

Se NMR is definitive.

- Shift: Typically 200 – 300 ppm (relative to dimethyl selenide). The SeCN group is chemically distinct from diselenides (~400+ ppm).

C. Mass Spectrometry (MS)

The mass spectrum is dominated by the unique isotope patterns of Selenium and Chlorine.

- Ionization: EI (Electron Impact) or ESI (Electrospray).

- Isotope Pattern: The molecular ion (M

) will show a complex cluster due to the combination of:

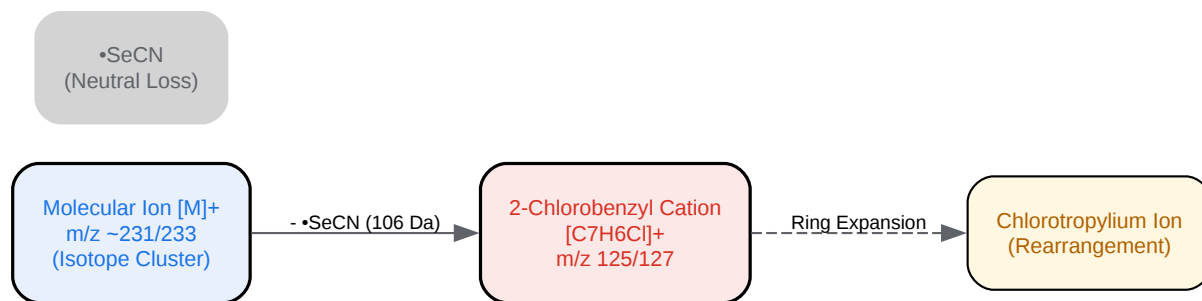
- Se (49.6%),
Se (23.8%),
Se,
Se.
- Cl (75.8%),
Cl (24.2%).

Fragment Ion (m/z)	Assignment	Interpretation
231, 233, 235	[M]	Molecular Ion. The pattern reflects the Se/Cl isotope distribution.
125, 127	[M – SeCN]	Base Peak. Formation of the stable 2-chlorobenzyl cation (tropylium-like ion).
151	[M – Se]	Loss of Selenium (rare in SeCN, more common in diselenides).
90	[C H]	Loss of Cl from the benzyl cation (secondary fragmentation).

Visualizations & Pathways

Figure 1: MS Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry, highlighting the formation of the stable benzyl cation.

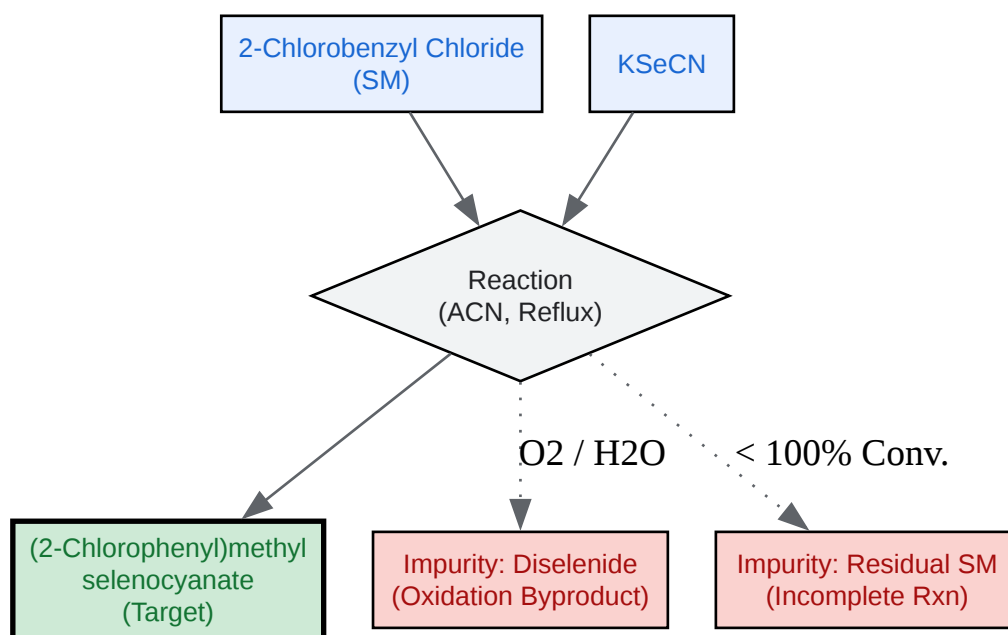


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Caption: Primary fragmentation pathway showing the loss of the selenocyanate radical to form the stable 2-chlorobenzyl cation.

Figure 2: Synthesis & Impurity Logic

This workflow outlines the synthesis and the origin of key spectroscopic impurities.



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Caption: Synthesis workflow highlighting the origin of common impurities (diselenides and residual chloride) detectable by NMR.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

- Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If solubility is poor, DMSO-d₆ is a viable alternative, though it may shift the benzylic protons slightly downfield (~0.1 ppm).
- Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter the solution through a cotton plug in a Pasteur pipette to remove any inorganic salts (KBr/KCl) carried over from synthesis.
- Reference: Ensure the solvent contains 0.03% TMS or reference the residual CHCl₃ peak at 7.26 ppm.

Protocol 2: IR Sample Prep (Neat vs. KBr)

- Liquid/Oil: If the product is an oil (common for crude), use ATR (Attenuated Total Reflectance). Place 1 drop directly on the crystal.
- Solid: If crystalline, prepare a KBr pellet (1 mg sample : 100 mg KBr) to avoid saturation of the strong SeCN band.

References

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